Cas no 1805926-94-6 (3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a trifluoromethoxy group, an iodo substituent, and an aminomethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the aminomethyl side chain provides a handle for further derivatization. Its structural complexity makes it a valuable intermediate for synthesizing biologically active molecules, including potential drug candidates or crop protection agents. The compound’s well-defined reactivity profile ensures consistent performance in synthetic applications.
3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine structure
1805926-94-6 structure
Product name:3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine
CAS No:1805926-94-6
MF:C8H8F3IN2O2
Molecular Weight:348.061004638672
CID:4833371

3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H8F3IN2O2/c1-15-6-4(2-13)7(12)14-3-5(6)16-8(9,10)11/h3H,2,13H2,1H3
    • InChIKey: NEHTXKIGPKHCFF-UHFFFAOYSA-N
    • SMILES: IC1C(CN)=C(C(=CN=1)OC(F)(F)F)OC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 57.4

3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029094070-1g
3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine
1805926-94-6 97%
1g
$1,579.40 2022-04-01

3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine 関連文献

3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine (CAS No. 1805926-94-6)

3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine (CAS No. 1805926-94-6) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, comprising an iodinated pyridine core substituted with an aminomethyl group, a methoxy group, and two trifluoromethoxy groups, make it a valuable intermediate in the synthesis of various biologically active molecules. The compound's reactivity and functionalization potential have positioned it as a key building block in the development of novel therapeutic agents.

The aminomethyl side chain provides a nucleophilic site for further chemical modifications, enabling the construction of complex molecular architectures. This functionality is particularly useful in medicinal chemistry for the introduction of amine-based pharmacophores, which are prevalent in many drug candidates. Additionally, the presence of iodo and trifluoromethoxy substituents enhances the compound's utility in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl and heteroaryl systems.

Recent advancements in synthetic methodologies have further highlighted the importance of 3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine. For instance, studies have demonstrated its efficacy in the preparation of kinase inhibitors, where the pyridine scaffold serves as a hinge-binding motif. The trifluoromethoxy groups contribute to metabolic stability and binding affinity, while the aminomethyl group allows for selective functionalization to introduce additional pharmacological properties.

In the realm of agrochemicals, this compound has been explored as a precursor for developing novel pesticides with enhanced efficacy and reduced environmental impact. The structural motifs present in 3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine are known to interact with biological targets in pests, offering promising leads for next-generation crop protection agents.

The synthesis of 3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine typically involves multi-step organic transformations, starting from commercially available pyridine derivatives. Key steps include halogenation at the desired positions, methylation, and introduction of the aminomethyl group via nucleophilic substitution or reductive amination. The use of advanced catalytic systems has improved yield and selectivity, making the synthesis more efficient and scalable.

One notable application of this compound is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). The pyridine core is an excellent scaffold for disrupting PPIs, which are crucial in many biological pathways. The iodo substituent allows for easy derivatization via cross-coupling reactions, enabling the generation of libraries of compounds for high-throughput screening.

The impact of 3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine extends beyond academic research; it has also found utility in industrial settings where cost-effective synthetic routes are essential for large-scale production. Collaborative efforts between academia and industry have led to optimized processes that minimize waste and maximize yield, aligning with green chemistry principles.

Future research directions may focus on exploring new synthetic pathways and expanding the compound's applications in drug discovery. For example, incorporating machine learning algorithms into virtual screening could accelerate the identification of novel derivatives with enhanced biological activity. Additionally, investigating its role in photopharmacology—where light-sensitive compounds are used to modulate biological processes—could open up new therapeutic avenues.

In conclusion,3-(Aminomethyl)-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine (CAS No. 1805926-94-6) represents a cornerstone compound in modern chemical synthesis and drug development. Its structural versatility and reactivity make it indispensable for researchers aiming to design innovative therapeutic agents across multiple domains. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of scientific exploration.

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